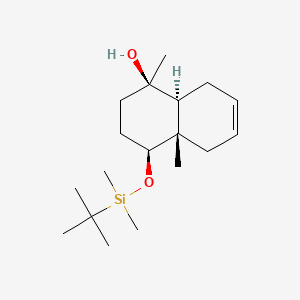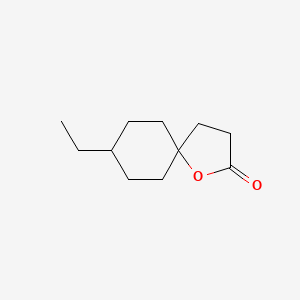
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride is a complex organic compound that belongs to the class of tetrahydrocarbazoles These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride typically involves multiple steps. One common method starts with the condensation of phenylhydrazine with cyclohexanone to form an imine. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound with a simpler structure.
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of the target compound.
9-Ethylcarbazole: A related compound with similar properties but lacking the dimethyl and ethylamine groups.
Uniqueness
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential applications. The presence of both ethyl and dimethyl groups provides distinct steric and electronic effects, making it a valuable compound in various research fields.
属性
| 58965-25-6 | |
分子式 |
C18H27ClN2 |
分子量 |
306.9 g/mol |
IUPAC 名称 |
2-(9-ethyl-1-methyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C18H26N2.ClH/c1-4-20-16-10-6-5-8-14(16)15-9-7-11-18(2,17(15)20)12-13-19-3;/h5-6,8,10,19H,4,7,9,11-13H2,1-3H3;1H |
InChI 键 |
UCCUDMMMDRQIRQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C3=C1C(CCC3)(C)CC[NH2+]C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)


